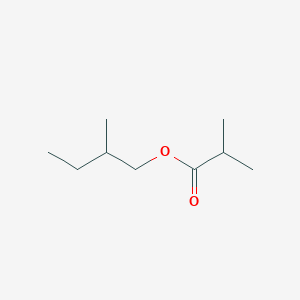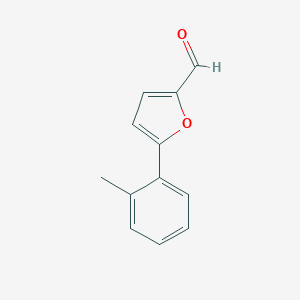
5-(2-Methylphenyl)furan-2-carbaldehyde
Descripción general
Descripción
5-(2-Methylphenyl)furan-2-carbaldehyde is an organic compound. It is a derivative of furan, a heterocyclic compound, with a formyl group at the 2-position and a 2-methylphenyl group at the 5-position .
Synthesis Analysis
The synthesis of this compound can be achieved through a one-step process using adapted Vilsmeier conditions. The product yield from this process is quantitative .Molecular Structure Analysis
The molecular structure of 5-(2-Methylphenyl)furan-2-carbaldehyde is characterized by a furan ring with a formyl group at the 2-position and a 2-methylphenyl group at the 5-position .Chemical Reactions Analysis
The compound can undergo a variety of chemical reactions. For instance, it can be used as a starting material for organic synthesis, where it can undergo transformations and derivatizations involving carbon–carbon bond-forming reactions .Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Characterization
The compound is used in the synthesis of other complex molecules. It has been synthesized in a one-step process using adapted Vilsmeier conditions . The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .
Isotope Labeling
Isotope labeling is a key concept in modern organic chemistry to track compounds, understand metabolisms, or clarify reaction mechanisms . Because of the stronger deuterium–carbon bond, deuterated drug molecules can alter the metabolism and help to improve pharmacokinetic or toxicological properties .
Green Chemistry
Since furfural, which is a starting material for a large number of reactions, can be obtained from renewable resources, the heterocycle has attracted reasonable interest in terms of green chemistry .
Synthesis of Polyazomethines
The compound has been used in the synthesis of polyazomethines, which are alternatively conjugated polymers with backbones made of different furan-based aromatic rings . These polymers have potential applications in optoelectrical fields .
Electrochemical Studies
Polyazomethines synthesized by polycondensation of bisaldehyde monomer and 4,4-diaminodiphenyl ether showed optimum electrochemical performance, bearing the highest specific capacitance (Cp) of 272.36 F g−1, specific energy (SE) (6.06 Wh kg ), and specific power (SP) (16.20 kW kg ) in 0.5 M NaOH electrolyte .
Urease Inhibitors
The compound could potentially be used in the development of urease inhibitors. The high electron withdrawing effect of the nitro group and the moderate effect of the chloro group could possibly increase the activity of urease inhibitors .
Direcciones Futuras
Furan derivatives, such as 5-(2-Methylphenyl)furan-2-carbaldehyde, have potential applications in various fields, including the production of biofuels and bioplastics. They can be synthesized from renewable, widely available, and inexpensive agricultural residues, making them promising candidates for the creation of green fuels and plastics .
Mecanismo De Acción
Target of Action
Furan derivatives are known to interact with various biological targets, influencing numerous physiological processes .
Mode of Action
Furan derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially influencing its interaction with biological targets .
Biochemical Pathways
Furan derivatives have been implicated in a variety of biochemical processes, suggesting that they may influence multiple pathways .
Result of Action
Furan derivatives have been associated with various biological effects, suggesting that they may exert diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(2-Methylphenyl)furan-2-carbaldehyde. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets .
Propiedades
IUPAC Name |
5-(2-methylphenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9-4-2-3-5-11(9)12-7-6-10(8-13)14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESOILFLKLABLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405457 | |
| Record name | 5-(2-methylphenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110360-09-3 | |
| Record name | 5-(2-methylphenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


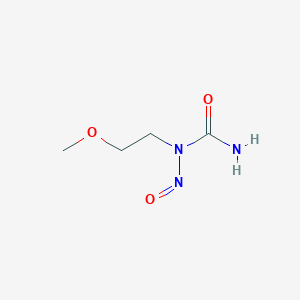
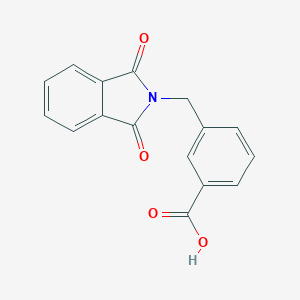
![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)



![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)

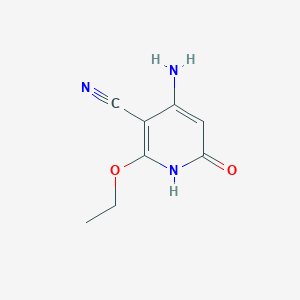


![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)
